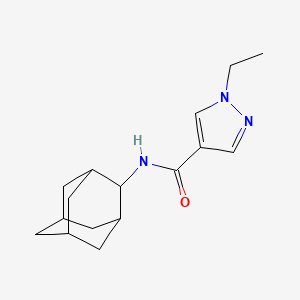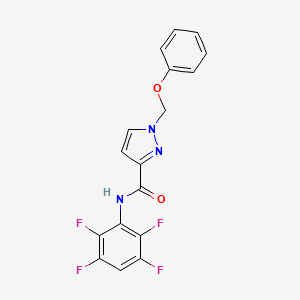![molecular formula C14H15BrClN3O B10945593 N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-chlorobenzamide](/img/structure/B10945593.png)
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-chlorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, an ethyl linker, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-chlorobenzamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The bromination of the pyrazole ring is then carried out using bromine or N-bromosuccinimide under controlled conditions.
The next step involves the alkylation of the brominated pyrazole with an ethyl halide to introduce the ethyl linker. Finally, the resulting intermediate is reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrazole ring.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-chlorobenzamide
- N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-fluorobenzamide
- N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methylbenzamide
Uniqueness
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-chlorobenzamide is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups on the pyrazole ring and benzamide moiety can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H15BrClN3O |
|---|---|
Molecular Weight |
356.64 g/mol |
IUPAC Name |
N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-2-chlorobenzamide |
InChI |
InChI=1S/C14H15BrClN3O/c1-9-13(15)10(2)19(18-9)8-7-17-14(20)11-5-3-4-6-12(11)16/h3-6H,7-8H2,1-2H3,(H,17,20) |
InChI Key |
LJQKOQIITNOJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-4-methyl-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10945515.png)
![N-(2,5-dimethylphenyl)-2-({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B10945518.png)
![5-Benzyl-2-[({4-[(4-ethylphenoxy)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10945524.png)

![2,4-dichloro-N-(2-chlorobenzyl)-5-[(2-chlorobenzyl)sulfamoyl]benzamide](/img/structure/B10945543.png)
![2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10945553.png)

![2-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B10945564.png)
![N-(5-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10945572.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10945578.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10945584.png)
![4-bromo-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10945590.png)
![ethyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10945592.png)
